molecular formula C19H19N3O4S B11219975 N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B11219975
M. Wt: 385.4 g/mol
InChI Key: PHIRALKALFBCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic quinazolinone derivative characterized by a propanamide linker bridging a 3,4-dimethoxyphenyl group and a 4-oxo-2-sulfanylidene quinazolin-3-yl core. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and receptors . This compound’s synthesis likely involves multi-step reactions, including Pd-catalyzed cross-coupling or condensation, as seen in structurally related quinazolinones .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27)

InChI Key

PHIRALKALFBCDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/Identifier Core Structure Substituents/R Groups Key Features Biological Activity/Notes References
Target Compound Quinazolinone 3,4-dimethoxyphenyl; 2-sulfanylidene High lipophilicity; thione group enhances H-bonding [Inferred] Potential kinase inhibition
BQC1 () Quinazoline Phenyl; carboxamidine Hydrazino group; carboxamidine functionality No explicit activity data reported
Compound 4l () Quinazolinone 4-methoxyphenyl; methyl Methoxy groups; Pd-catalyzed synthesis (81% yield) High synthetic efficiency
Compounds 10 & 19 () Benzenesulfonamide 3,4-dimethoxyphenyl; thiadiazol/indazol VEGFR-2 inhibitors (> dasatinib) Antiangiogenic; anticancer potential
1VB () Quinazolinone Sulfamoylphenyl; propanamide Sulfamoyl group; chiral center Structural analog; no activity data

Key Comparisons:

Quinazolinone vs. Quinazoline Cores The target compound’s 4-oxo-2-sulfanylidene quinazolinone core differs from BQC1’s quinazoline structure (). The thione group in the target compound may enhance tautomerism and hydrogen-bonding capacity compared to oxo or carboxamidine groups .

Substituent Effects The 3,4-dimethoxyphenyl group in the target compound contrasts with simpler phenyl (BQC1) or 4-methoxyphenyl (Compound 4l) substituents.

Biological Activity

  • While direct activity data for the target compound is absent, analogs with 3,4-dimethoxyphenyl groups (e.g., Compounds 10 and 19) exhibit potent VEGFR-2 inhibition, outperforming dasatinib . This implies the target compound may share similar pharmacological targets.

Synthetic Accessibility

  • Compound 4l () achieves an 81% yield via Pd-catalyzed cross-coupling, suggesting the target compound’s synthesis could leverage similar methodologies for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.